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Compound of Interest

Compound Name:
Benzyl 1-

methylhydrazinecarboxylate

Cat. No.: B1280365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 1-
methylhydrazinecarboxylate and its analogs, focusing on their synthesis, physicochemical

properties, and significant biological activities. This class of compounds, characterized by a

core hydrazinecarboxylate structure, has garnered interest primarily for its role as versatile

synthetic intermediates and as scaffolds for potent enzyme inhibitors, particularly targeting

Monoamine Oxidase (MAO).

Core Compound: Physicochemical Properties
Benzyl 1-methylhydrazinecarboxylate serves as a foundational structure for a wide range of

derivatives. Its key properties are summarized below. Data for related, structurally similar

compounds are included for comparison.
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Property
Benzyl 1-
methylhydrazineca
rboxylate

1-Methyl-2-
benzylhydrazine

1-Benzyl-1-
methylhydrazine

CAS Number 37519-04-3 10309-79-2[1] 3931-52-0[2]

Molecular Formula C₉H₁₂N₂O₂[3] C₈H₁₂N₂ C₈H₁₂N₂[2]

Molecular Weight 180.2 g/mol [3] 136.19 g/mol [1] 136.19 g/mol [2]

Appearance Not specified Yellow crystals[1] Not specified

Melting Point Not specified 59-61 °C[1] Not specified

Boiling Point Not specified Not specified Not specified

logP (estimated) Not specified 1.17[1] Not specified

Synthesis of Derivatives and Analogs
The synthesis of benzyl hydrazinecarboxylate derivatives, particularly N'-benzylidene analogs,

typically follows a multi-step process involving esterification, hydrazinolysis, and condensation.

General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for producing N'-benzylidene-

benzohydrazide derivatives, which are close structural analogs.
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General Synthesis of N'-Benzylidene Hydrazide Analogs
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Caption: General workflow for synthesizing hydrazide analogs.
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Experimental Protocol: Synthesis of N′-Benzylidene-4-
tert-butylbenzohydrazide[5]
This protocol details a representative synthesis for an N'-benzylidene-benzohydrazide analog,

demonstrating the key chemical transformations.

Step 1: Esterification of 4-tert-butylbenzoic acid

Add 4-tert-butylbenzoic acid (1) to a round-bottom flask.

Add methanol (MeOH) as the solvent and a catalytic amount of concentrated sulfuric acid

(H₂SO₄).

Reflux the mixture for 2 hours.

After cooling, remove the solvent under reduced pressure to yield methyl 4-tert-

butylbenzoate (2).

Step 2: Hydrazinolysis of the Ester Intermediate

Dissolve the methyl 4-tert-butylbenzoate (2) intermediate in methanol.

Add hydrazine hydrate (NH₂NH₂·H₂O).

Reflux the resulting mixture for 3-4 hours.

Cool the reaction and isolate the resulting precipitate, 4-tert-butylbenzohydrazide (3), by

filtration.

Step 3: Condensation with Aromatic Aldehyde

Dissolve the 4-tert-butylbenzohydrazide (3) in methanol.

Add the desired substituted aromatic aldehyde and a catalytic amount of glacial acetic acid

(AcOH).

Reflux the mixture with continuous stirring for 4-6 hours.
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Cool the reaction mixture. The final N′-benzylidene-4-tert-butylbenzohydrazide product (4-26)

will precipitate.

Collect the solid product by filtration, wash with cold methanol, and dry in vacuo.

Characterize the final product using spectroscopic methods such as ¹H-NMR and HREI-MS.

[4]

Biological Activity: Monoamine Oxidase (MAO)
Inhibition
A significant area of research for hydrazine derivatives is their activity as inhibitors of

Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[5][6] These

compounds show potential for treating neurological disorders like depression and Parkinson's

disease.[7]

MAO Inhibition Signaling Pathway
MAO enzymes (MAO-A and MAO-B) are located on the outer mitochondrial membrane and are

responsible for the oxidative deamination of monoamine neurotransmitters.[6][7] Inhibition of

this process increases the concentration of these neurotransmitters in the synaptic cleft.
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Mechanism of MAO Inhibition
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Caption: MAO catalyzes neurotransmitter breakdown; inhibitors block this action.

Quantitative Inhibition Data
Numerous studies have synthesized and evaluated hydrazine and hydrazone derivatives for

their MAO inhibitory potential. The data below represents selected analogs and their inhibitory

concentrations (IC₅₀).
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Compound
Code

Structure
Description

MAO-A IC₅₀
(µM)

MAO-B IC₅₀
(µM)

Selectivity
Index (SI)
for MAO-B

Reference

2a

1-Phenyl-2-

(4-

(trifluorometh

oxy)benzylide

ne)hydrazine

0.342 > 100 - [8]

2b

1-(4-

Fluorophenyl)

-2-(4-

(trifluorometh

oxy)benzylide

ne)hydrazine

0.028 > 100 - [8]

Moclobemide
(Reference

Drug)
6.061 27.27 - [8]

ACH10

Halogenated

Acylhydrazon

e

> 10 0.14 > 71 [9]

ACH14

Halogenated

Acylhydrazon

e

19.57 0.15 130.5 [9]

BT1
Benzothiazol

e Hydrazone
9.76 0.11 88.73 [10]

BT5
Benzothiazol

e Hydrazone
> 40 0.11 > 363.64 [10]

Note: Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater

selectivity for MAO-B.

Structure-Activity Relationship (SAR) Insights
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The inhibitory potency and selectivity of these compounds are highly dependent on their

chemical structure:

Hydrazone Moiety: The -C=N-NH- group is a critical pharmacophore for MAO inhibition,

likely interacting with the enzyme's active site.[8][9]

Aromatic Substituents: The nature and position of substituents on the aromatic rings

significantly influence activity. Halogen substitutions, particularly fluorine, on the benzylidene

ring or other aromatic systems can enhance MAO-B inhibitory activity and selectivity.[9]

Competitive Inhibition: Kinetic studies often reveal that these compounds act as competitive

inhibitors, suggesting they bind to the same active site as the natural substrates.[9][10]

Experimental Protocol: In Vitro MAO Inhibition
Assay[12][13][14]
This protocol describes a general fluorometric or chemiluminescent method for determining the

IC₅₀ value of a test compound against MAO-A and MAO-B.

1. Materials and Reagents:

Human recombinant MAO-A and MAO-B enzymes.

Substrate (e.g., p-tyramine for general activity, or specific substrates like kynuramine).[6][7]

Test compound (inhibitor) dissolved in DMSO.

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B).[7][11]

Assay Buffer (e.g., Potassium Phosphate, pH 7.4).

Detection Reagent System (e.g., Amplex Red, horseradish peroxidase (HRP), or a

commercial kit like MAO-Glo™).[12][13]

96-well black, opaque microplates.

Plate reader capable of measuring fluorescence or luminescence.
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2. Procedure:

Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a

serial dilution series to cover a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

Enzyme/Inhibitor Pre-incubation:

In the wells of a 96-well plate, add 45 µL of the appropriate MAO enzyme solution (MAO-A

or MAO-B) diluted in assay buffer.

Add 5 µL of the test compound dilutions to the respective wells.

For control wells (100% activity), add 5 µL of DMSO. For positive control wells, add 5 µL of

the appropriate reference inhibitor.

Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow

the inhibitor to bind to the enzyme.[11]

Initiation of Reaction:

Prepare a "Working Reagent" solution containing the substrate and detection reagents

(e.g., Amplex Red and HRP) in assay buffer.

Add 50 µL of the Working Reagent to all wells to start the enzymatic reaction.

Signal Detection:

Immediately place the plate in the plate reader.

Incubate for a set time (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C),

protected from light.[11]

Measure the fluorescence (e.g., λex = 530nm, λem = 585nm) or luminescence signal.[11]

Data Analysis:

Subtract the background fluorescence from all readings.
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Calculate the percentage of inhibition for each concentration of the test compound relative

to the DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-

linear regression analysis.[12]

Conclusion
Benzyl 1-methylhydrazinecarboxylate and its analogs represent a versatile class of chemical

compounds. While the parent molecule is a valuable synthetic intermediate, its derivatives,

particularly hydrazones, have demonstrated significant potential as potent and often selective

inhibitors of monoamine oxidase. The straightforward synthesis and the ability to finely tune

biological activity through structural modification make these compounds promising leads in the

development of novel therapeutics for neurological and psychiatric disorders. Further research

into their structure-activity relationships and optimization of their pharmacokinetic profiles is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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